molecular formula C11H13ClF3NO2 B6199222 benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride CAS No. 2680528-33-8

benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

Cat. No.: B6199222
CAS No.: 2680528-33-8
M. Wt: 283.7
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Description

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride: is a chemical compound that features a benzyl ester linked to a 2-amino-4,4,4-trifluorobutanoic acid moiety, with the hydrochloride salt form enhancing its solubility and stability. This compound is of interest due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with benzyl alcohol and 2-amino-4,4,4-trifluorobutanoic acid.

    Esterification: The benzyl alcohol is esterified with 2-amino-4,4,4-trifluorobutanoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The resulting benzyl 2-amino-4,4,4-trifluorobutanoate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, particularly with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the carbon backbone.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products:

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized forms of the amino or ester groups.

    Reduction: Reduced forms of the ester or amino groups.

    Hydrolysis: 2-amino-4,4,4-trifluorobutanoic acid and benzyl alcohol.

Scientific Research Applications

Chemistry:

    Synthesis of Fluorinated Compounds: Used as a building block for synthesizing other fluorinated organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its unique electronic properties.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its trifluoromethyl group.

    Protein Labeling: Used in the study of protein interactions and modifications.

Medicine:

    Drug Design: Explored as a potential pharmacophore in the development of new drugs, particularly those targeting metabolic pathways.

    Diagnostic Agents: Utilized in the synthesis of compounds for imaging and diagnostic purposes.

Industry:

    Material Science: Incorporated into polymers and materials to enhance their chemical resistance and stability.

    Agriculture: Used in the development of agrochemicals with improved efficacy and environmental profiles.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The trifluoromethyl group can interact with enzyme active sites, potentially inhibiting their function.

    Cellular Pathways: May affect cellular signaling pathways by modifying the activity of key proteins involved in these processes.

Comparison with Similar Compounds

    2-amino-4,4,4-trifluorobutanoic acid: The parent acid form without the benzyl ester.

    Benzyl 2-amino-4,4,4-trifluorobutanoate: The ester form without the hydrochloride salt.

    2-amino-4,4,4-trifluorobutanamide: An amide derivative with similar structural features.

Uniqueness:

    Trifluoromethyl Group: The presence of the trifluoromethyl group distinguishes it from non-fluorinated analogs, providing unique electronic and steric properties.

    Hydrochloride Salt: The hydrochloride form enhances solubility and stability, making it more suitable for certain applications.

This detailed overview covers the essential aspects of benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride, from its synthesis to its applications and unique properties

Properties

CAS No.

2680528-33-8

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.7

Purity

95

Origin of Product

United States

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